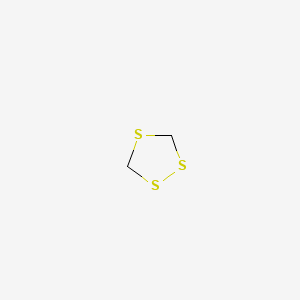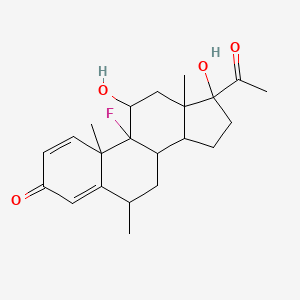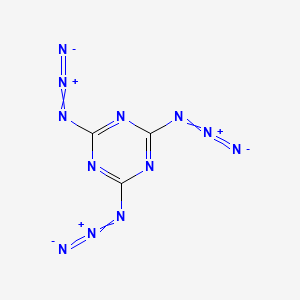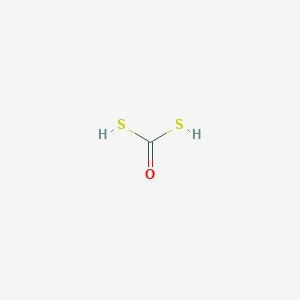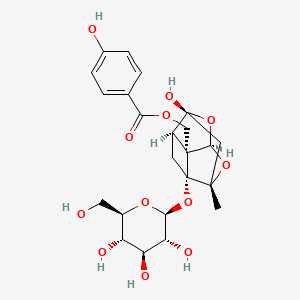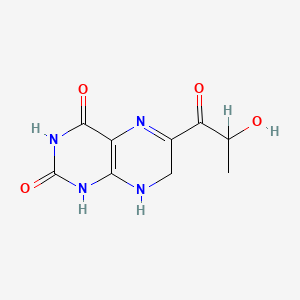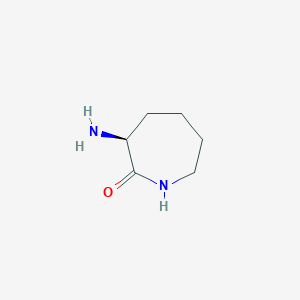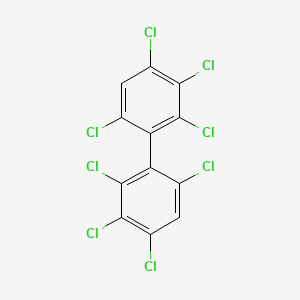
2,2',3,3',4,4',6,6'-八氯联苯
描述
Synthesis Analysis
The synthesis of 2,2',3,3',4,4',6,6'-Octachlorobiphenyl is achieved through the Cadogan coupling reaction, involving commercially available or synthetic chlorinated anilines in the presence of excess chlorinated benzenes and isoamyl nitrite. A specific approach to synthesize this compound, along with its isomers, was documented by Mullin et al. (1981), where 2, 3, 4, 6-Tetrachloraniline was prepared via the chlorination of 2, 4, 5-trichloroaniline. These synthetic PCBs were characterized using proton magnetic resonance and mass spectra, with their purity determined through gas chromatographic analyses. This synthesis process is instrumental in creating standards for identifying PCBs in environmental samples, including human breast milk and commercial PCB preparations (Mullin et al., 1981).
Molecular Structure Analysis
The molecular structure of chlorinated biphenyls, including 2,2',3,3',4,4',6,6'-Octachlorobiphenyl, has been studied through various analytical techniques. The crystal structure and molecular configuration investigations typically involve X-ray diffraction methods, providing insights into the compound's arrangement and intermolecular interactions. For example, studies on related chlorinated compounds and their crystal structures have demonstrated the importance of intramolecular hydrogen bonding and the conformational stability provided by chlorination (Wu et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 2,2',3,3',4,4',6,6'-Octachlorobiphenyl encompass a range of interactions, including its synthesis and potential degradation pathways. The reactivity and stability of such compounds are influenced by their chlorination pattern, which impacts their environmental persistence and bioaccumulation potential. For instance, the synthesis and characterization of similar chlorinated compounds have shown how structural features, such as chlorination level and molecular configuration, affect their reactivity and potential applications (Kumar et al., 2016).
Physical Properties Analysis
The physical properties of 2,2',3,3',4,4',6,6'-Octachlorobiphenyl, such as solubility, melting point, and vapor pressure, are crucial for understanding its environmental behavior. These properties are determined by the compound's molecular structure and degree of chlorination. Analytical techniques like gas chromatography and mass spectrometry are employed to assess these physical characteristics, aiding in the evaluation of the compound's environmental mobility and persistence.
Chemical Properties Analysis
The chemical properties of 2,2',3,3',4,4',6,6'-Octachlorobiphenyl, including its reactivity, stability, and affinity for biological receptors, are influenced by its chlorinated biphenyl structure. Studies on PCBs have highlighted the significance of chlorine substitution patterns in determining the compound's toxicity, bioaccumulation, and environmental fate. Research on similar chlorinated organic compounds provides insights into the mechanisms of action, potential environmental impacts, and strategies for remediation and degradation (Dhakal et al., 2019).
科学研究应用
特性和稳定性
研究人员已经制备并表征了各种多氯联苯(PCBs),包括2,2',3,3',4,4',6,6'-八氯联苯。该研究侧重于PCBs对映异构体的旋转稳定性,预测某些具有轴手性的PCBs对映异构体在室温下会稳定(Püttmann, Oesch, Robertson, & Mannschreck, 1986)。
手性对药物代谢酶的影响
在一项关于PCBs手性效应的研究中,包括2,2',3,3',4,4',6,6'-八氯联苯,发现光学异构体八氯联苯及其各个对映体是细胞色素P-450的弱诱导剂,这是一种重要的药物代谢酶。该研究为了解PCB对生物系统的不同效力提供了见解(Püttmann, Mannschreck, Oesch, & Robertson, 1989)。
亨利定律常数和环境行为
一项研究测量了不同温度下各种PCB同分异构体的亨利定律常数,包括2,2',3,3',4,4',6,6'-八氯联苯。这项研究对于理解PCBs的环境行为具有重要意义,特别是它们在气态和溶解态之间的相变(Bamford, Poster, & Baker, 2000)。
水/醇混合物中的溶解度
研究调查了各种PCBs在水和n-醇混合物中的溶解度,包括2,2',3,3',4,4',6,6'-八氯联苯。这项研究有助于理解PCBs在不同溶剂体系中的溶解行为,这对于环境和化学工程应用至关重要(Li & Andren, 1994)。
组织分布和影响
关于各种氯联苯在动物造血组织中的分布研究,包括2,2',3,3',4,4',6,6'-八氯联苯,揭示了显著的积累和潜在的生物效应。这项研究对于理解PCBs对生物组织和健康的影响至关重要(Beran, Brandt, & Slanina, 1983)。
作用机制
Target of Action
2,2’,3,3’,4,4’,6,6’-Octachlorobiphenyl is a type of polychlorinated biphenyl (PCB) that primarily targets the xenobiotic chemical metabolizing enzymes . These enzymes play a crucial role in the metabolism and elimination of foreign substances from the body.
Biochemical Pathways
It is known that the compound’s interaction with xenobiotic metabolizing enzymes can influence various metabolic pathways, leading to downstream effects on the body’s ability to process and eliminate foreign substances .
Pharmacokinetics
Like other pcbs, it is known to have a high degree of bioaccumulation due to its lipophilic nature . This means that the compound can accumulate in the body over time, potentially leading to harmful health effects.
Result of Action
The molecular and cellular effects of 2,2’,3,3’,4,4’,6,6’-Octachlorobiphenyl’s action are largely related to its impact on xenobiotic metabolizing enzymes. By influencing these enzymes, the compound can affect the body’s ability to metabolize and eliminate various foreign substances . In some cases, this can lead to toxic effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,3’,4,4’,6,6’-Octachlorobiphenyl. For instance, the compound’s lipophilic nature means that it can accumulate in fatty tissues, which can influence its bioavailability and effects . Additionally, the compound’s stability and action can be affected by factors such as temperature, pH, and the presence of other substances in the environment.
安全和危害
未来方向
属性
IUPAC Name |
1,2,3,5-tetrachloro-4-(2,3,4,6-tetrachlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl8/c13-3-1-5(15)9(17)11(19)7(3)8-4(14)2-6(16)10(18)12(8)20/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDBBDKYNWRFMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074134 | |
| Record name | 2,2',3,3',4,4',6,6'-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',4,4',6,6'-Octachlorobiphenyl | |
CAS RN |
33091-17-7 | |
| Record name | 2,2',3,3',4,4',6,6'-Octachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033091177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,4',6,6'-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,4',6,6'-OCTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/600RQQ4YVA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzo[b]naphtho[1,2-d]thiophene](/img/structure/B1207054.png)
